molecular formula C16H15FN2OS B2366704 [2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol CAS No. 866009-44-1

[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol

Cat. No.: B2366704
CAS No.: 866009-44-1
M. Wt: 302.37
InChI Key: MQCZPVPHMXAHSG-UHFFFAOYSA-N
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Description

“[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol” is a derivative of Benzothiazole (BTA), which belongs to the heterocyclic class of bicyclic compounds . BTA derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .


Synthesis Analysis

The synthesis of such compounds involves the reaction of 6-substituted-1,3-benzothiazol-2-amine . The synthesis process was confirmed by their spectroscopic characterizations .


Molecular Structure Analysis

The molecular structure of BTA derivatives is formed by the fusion of the thiazole ring with a benzene ring . The crystallographic analysis of the target compound well matches the DFT optimized structure calculation results, and are within the normal range .

Scientific Research Applications

Pharmaceutical Activities and Drug Resistance Modulation

  • Some derivatives of 2-phenylimidazo[2,1-b]benzothiazole, closely related to the specified compound, demonstrate significant pharmaceutical activities, including the ability to overcome multidrug resistance in tumor cells. Specifically, 2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b]-benzothiazoles have shown potent activity in this area (Tasaka et al., 1997).

Antidepressant Activity

  • Certain 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols, structurally similar to the specified molecule, have been synthesized and evaluated for potential antidepressant activity. Some of these compounds, particularly those with 4-chloro- and 4-fluorophenyl analogues, have shown pharmacological activity comparable to the antidepressant imipramine (Houlihan et al., 1983).

Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles

  • Research has focused on the synthesis of a range of benzimidazoles, benzoxazoles, and benzothiazoles using fluorinated phosphoric acid as an effective catalyst. This synthesis approach, which can involve derivatives similar to the specified compound, is notable for its efficiency, simplicity, and high yield (Mathapati et al., 2021).

Antitumor Properties

  • Fluorinated 2-(4-aminophenyl)benzothiazoles, which include fluorophenyl components similar to the specified compound, have been found to be potently cytotoxic in vitro against certain human breast cancer cell lines. These compounds demonstrate specific antitumor properties, making them a focus of pharmaceutical development (Hutchinson et al., 2001).

Material Science Applications

  • Imide-aryl ether benzothiazole copolymers, incorporating benzothiazole units similar to the specified compound, have been explored for their potential in material science. These copolymers exhibit high moduli and good thermal stability, making them suitable for various applications (Hedrick, 1990).

Anticonvulsant Agents

  • Derivatives of 2-amino-5- and 6-(5-aryl-1-phenyl-2-pyrazolin-3-yl)benzothiazole have been synthesized and tested for their anticonvulsant activities. These compounds are structurally related to the specified molecule and some have shown good anticonvulsant potencies (Gineinah, 2001).

Antimicrobial Activity

  • Novel heterocyclic compounds, including benzimidazole, benzoxazole, and benzothiazole derivatives, have been synthesized and evaluated for antimicrobial activity. These studies encompass compounds structurally similar to the specified molecule and have shown broad-spectrum activity against various bacterial and fungal strains (Padalkar et al., 2014).

Prodrug Development for Antitumor Agents

  • Amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles have been developed to overcome limitations related to drug lipophilicity. These prodrugs, which are relevant to the structure of the specified compound, show potential in treating breast and ovarian cancer (Bradshaw et al., 2002).

Future Directions

The future directions for the research on “[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol” could involve further investigation into its anticancer properties . Such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .

Properties

IUPAC Name

[2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h5-8,20H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCZPVPHMXAHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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